4-(Hydroxyamino)phenol
Description
4-(Hydroxyamino)phenol (CAS: Not explicitly provided; inferred structure: C₆H₅NHOH) is a nitroaromatic reduction intermediate formed during the electrochemical or catalytic conversion of p-nitrophenol (PNP, C₆H₅NO₃) . Its structure features a hydroxylamine (-NHOH) group para to a phenolic -OH group (Figure 1). This compound is central to redox processes, acting as a transient species in the stepwise reduction of PNP to p-aminophenol (PAP, C₆H₅NH₂) via a four-electron irreversible reduction step . Its stability and reactivity are influenced by conjugation between the phenyl ring and hydroxylamine group, enabling direct oxidation to 4-nitrosophenol or further reduction to PAP .
Properties
IUPAC Name |
4-(hydroxyamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,7-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLWWZODTYXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576352 | |
| Record name | 4-(Hydroxyamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3505-87-1 | |
| Record name | 4-(Hydroxyamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydroxyamino)phenol can be synthesized through the reduction of 4-nitrophenol. One common method involves the use of sodium tetrahydroborate (NaBH4) and iron (Fe) in water at room temperature. The reaction is monitored using UV-Vis spectroscopy at a wavelength of 400 nm .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxyamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrosophenol.
Reduction: It can be reduced to form 4-aminophenol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium tetrahydroborate (NaBH4) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 4-Nitrosophenol
Reduction: 4-Aminophenol
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(Hydroxyamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzymatic reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)phenol involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to participate in various biochemical and chemical processes. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Electrochemical Behavior and Redox Pathways
The table below contrasts the electrochemical properties of 4-(hydroxyamino)phenol with related compounds:
Key Observations:
- Electron Transfer Mechanisms: this compound uniquely undergoes a mixed electron transfer pathway (4 e⁻ irreversible + 2 e⁻ reversible), distinguishing it from PAP, which involves only reversible 2 e⁻ processes .
- Reactivity: Unlike 4-hydroxyphenylamine, which lacks redox-active nitro/hydroxyamine groups, this compound participates in coupled redox cycles, making it critical in catalytic systems .
Role in Catalytic Reduction Pathways
- This compound: Serves as a metastable intermediate in the NaBH₄-catalyzed reduction of PNP to PAP . Its formation is rate-limiting in systems using MnO₂ or Au nanoparticles .
Stability and Byproduct Formation
- 4-Nitrosophenol: Generated via oxidation of this compound but rapidly reduced back in reversible systems, unlike stable PAP .
- 4-Hydroxyphenylacetic Acid: A non-nitro phenolic compound (C₈H₈O₃) with distinct metabolic and synthetic roles, lacking redox activity .
Research Implications and Industrial Relevance
This compound’s transient nature complicates direct isolation but underscores its importance in:
- Electrochemical Sensors: MnO₂/Au-based electrodes leverage its redox peaks for PNP detection (LOD ~0.1 µM) .
- Green Chemistry : Catalytic systems optimize its formation to minimize toxic byproducts (e.g., nitroso intermediates) .
Biological Activity
4-(Hydroxyamino)phenol, also known as para-hydroxyaniline, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including its role in cancer therapy, antioxidant properties, and interactions with various biological systems.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a hydroxyl group and an amino group attached to a phenolic structure. This configuration contributes to its reactivity and biological effects.
Biological Activities
1. Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated as a potential inhibitor of histone deacetylases (HDACs), which are enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of hydroxamic acid, including those related to this compound, showed promising antiproliferative effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) with IC50 values indicating effective cytotoxicity .
2. Antioxidant Activity
The antioxidant properties of this compound have also been explored. Its ability to scavenge free radicals is attributed to the presence of the hydroxyl group, which can donate electrons and neutralize reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related damage in cells, thereby potentially reducing the risk of various diseases including cancer .
3. Mechanisms of Action
The mechanisms through which this compound exerts its biological effects are multifaceted:
- HDAC Inhibition : By inhibiting HDACs, this compound can alter gene expression patterns that control cell cycle progression and apoptosis in cancer cells .
- Reactive Oxygen Species Modulation : Its antioxidant properties help in modulating oxidative stress by reducing ROS levels in cells, which is vital in preventing cellular damage .
- Catalytic Activity : In some studies, it has been shown to act as a catalyst in chemical reactions, facilitating the reduction of compounds like 4-nitrophenol to more benign forms .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of various hydroxamic acid derivatives on multiple cancer cell lines. The results indicated that some derivatives exhibited enhanced cytotoxicity compared to standard treatments, suggesting a promising avenue for further development in cancer therapy .
- Antioxidant Efficacy in Biological Systems : Another study evaluated the antioxidant capacity of this compound using various assays that measure radical scavenging activity. The findings showed that this compound effectively reduced oxidative stress markers in vitro, supporting its potential use as a therapeutic agent in oxidative stress-related conditions .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
